

# Physical and chemical properties of 2-bromo-6-tert-butyl-4-methylphenol

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## Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-6-methylphenol

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## In-Depth Technical Guide: 2-Bromo-6-tert-butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-bromo-6-tert-butyl-4-methylphenol, a substituted hindered phenol. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

## Chemical Identity and Physical Properties

2-Bromo-6-tert-butyl-4-methylphenol is a brominated derivative of 2-tert-butyl-4-methylphenol. Its structure features a sterically hindered hydroxyl group, a characteristic of hindered phenol antioxidants.<sup>[1][2][3]</sup>

Table 1: Physical and Chemical Properties of 2-Bromo-6-tert-butyl-4-methylphenol

Property	Value	Source(s)
IUPAC Name	2-bromo-6-tert-butyl-4-methylphenol	[4][5]
CAS Number	1516-93-4	[4][5]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrO	[4][5]
Molecular Weight	243.14 g/mol	[4][5]
Appearance	Not explicitly stated, but related compounds are colorless to pale-yellow crystals or powder.	
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available; likely soluble in organic solvents and insoluble in water, similar to other hindered phenols.[6]	
XLogP3	4.3	[5]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-bromo-6-tert-butyl-4-methylphenol. While a complete, officially documented spectrum is not readily available in the public domain, typical chemical shifts for similar structures can be inferred.

Table 2: Predicted Spectroscopic Data for 2-Bromo-6-tert-butyl-4-methylphenol

Spectrum	Predicted Chemical Shifts / Characteristics
$^1\text{H}$ NMR	Aromatic protons (Ar-H): $\delta$ 6.5-7.5 ppm; Methyl protons ( $-\text{CH}_3$ ): $\delta$ ~2.3 ppm; tert-Butyl protons ( $-\text{C}(\text{CH}_3)_3$ ): $\delta$ ~1.4 ppm; Hydroxyl proton ( $-\text{OH}$ ): variable, $\delta$ ~5.0 ppm.[5][7]
$^{13}\text{C}$ NMR	Aromatic carbons: $\delta$ 110-160 ppm; Methyl carbon: $\delta$ ~20 ppm; tert-Butyl carbons: $\delta$ ~30-35 ppm.[1][8]
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z \approx 242$ and $244$ (due to bromine isotopes).[4][9][10]
Infrared (IR)	O-H stretching (phenolic): $\sim 3600\text{ cm}^{-1}$ (sharp, non-hydrogen bonded due to hindrance); C-H stretching (aromatic and aliphatic): $\sim 2850\text{-}3100\text{ cm}^{-1}$ ; C=C stretching (aromatic): $\sim 1500\text{-}1600\text{ cm}^{-1}$ ; C-O stretching: $\sim 1200\text{ cm}^{-1}$ . [4]

## Chemical Reactivity and Stability

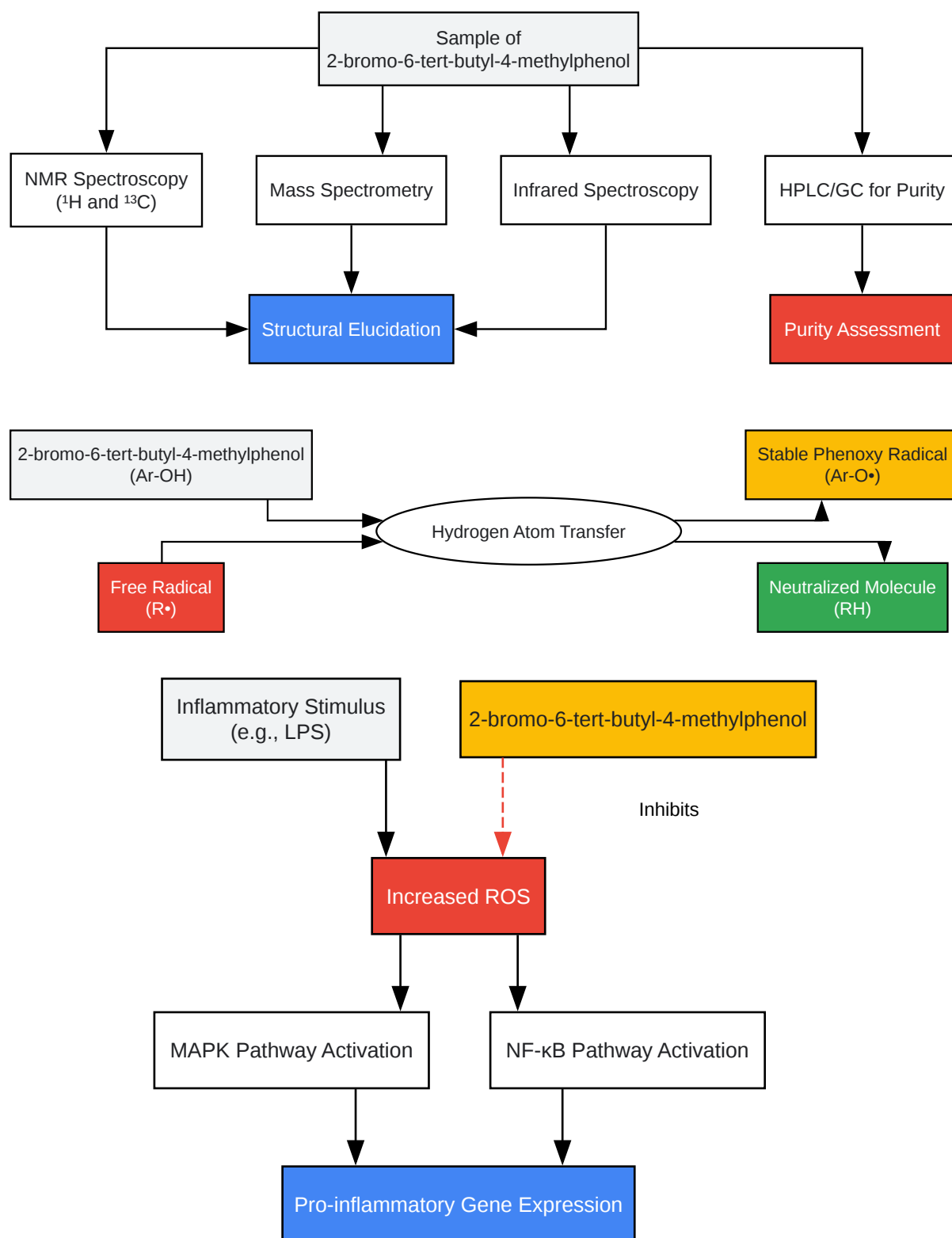
As a hindered phenol, 2-bromo-6-tert-butyl-4-methylphenol is expected to exhibit antioxidant properties. The bulky tert-butyl group adjacent to the hydroxyl group sterically hinders the hydroxyl proton, making the resulting phenoxy radical more stable and less likely to participate in further reactions, which is key to its function as a radical scavenger.[1][2][3] Bromophenols are known to be stable compounds, though they may be sensitive to light.[6] The bromine atom on the aromatic ring provides a site for various chemical modifications, making it a potentially useful intermediate in organic synthesis.[7]

## Experimental Protocols

### Synthesis of Brominated Phenols (General Procedure)

While a specific protocol for 2-bromo-6-tert-butyl-4-methylphenol is not detailed in the available literature, a general approach for the bromination of phenols can be adapted. One common method involves the reaction of the parent phenol with a brominating agent in a suitable solvent.

## Illustrative Synthesis Workflow:

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